molecular formula C14H10ClIO B1293255 2-(4-Chlorophenyl)-2'-iodoacetophenone CAS No. 898784-06-0

2-(4-Chlorophenyl)-2'-iodoacetophenone

Cat. No.: B1293255
CAS No.: 898784-06-0
M. Wt: 356.58 g/mol
InChI Key: CWVGDCUVNNXURN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with a chlorine atom at the para position and an iodine atom at the ortho position relative to the carbonyl group

Scientific Research Applications

2-(4-Chlorophenyl)-2’-iodoacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some chlorophenyl compounds have been found to inhibit certain enzymes, thereby disrupting normal cellular processes

Biochemical Pathways

Similar compounds such as ddt (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) have been found to affect several biochemical pathways . For instance, DDT is known to disrupt the normal functioning of the nervous system in insects by opening sodium channels in their neurons, leading to paralysis and death

Pharmacokinetics

Similar compounds such as indole derivatives have been found to have good kinetic solubilities and metabolic stability . These properties can influence the bioavailability of the compound, which is a critical factor in its pharmacological effectiveness.

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-Chlorophenyl)-2’-iodoacetophenone could potentially have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-(4-Chlorophenyl)-2’-iodoacetophenone can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s stability and activity. Similarly, the pH, temperature, and other physical conditions of the environment can also influence the compound’s action. For example, DDT, a similar compound, is known to be highly persistent in the environment due to its resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-2’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2’-iodoacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2’-iodoacetophenone
  • 2-(4-Fluorophenyl)-2’-iodoacetophenone
  • 2-(4-Methylphenyl)-2’-iodoacetophenone

Uniqueness

2-(4-Chlorophenyl)-2’-iodoacetophenone is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVGDCUVNNXURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642303
Record name 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-06-0
Record name 2-(4-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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